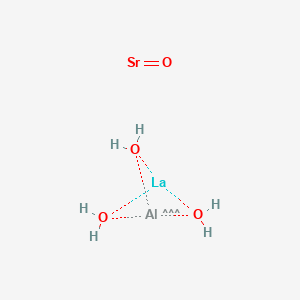
Strontium lanthanum aluminate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium lanthanum aluminate is an inorganic compound with the chemical formula SrLaAlO4. It is a ceramic oxide that exhibits a perovskite-like structure. This compound is known for its optical transparency and high chemical stability, making it a valuable material in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Strontium lanthanum aluminate can be synthesized using several methods, including the sol-gel process, precipitation from solution, pyrolysis, combustion techniques, microwave synthesis, and the mechano-chemical route . The sol-gel process involves the transition of a colloidal solution (sol) into a gel, which is then dried and calcined to form the desired compound. The solution-combustion method, on the other hand, involves mixing nitrates of metal cations with an organic fuel and heating the mixture to initiate combustion .
Industrial Production Methods: Industrial production of this compound typically involves solid-state synthesis, where strontium carbonate, lanthanum oxide, and aluminum oxide are mixed and heated at high temperatures to form the compound. This method is favored for its simplicity and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Strontium lanthanum aluminate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s perovskite structure and the presence of dopants.
Common Reagents and Conditions: Common reagents used in reactions with this compound include rare earth elements such as europium and dysprosium, which are used as dopants to enhance the compound’s luminescent properties . Reactions typically occur under high-temperature conditions, often exceeding 1000°C .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, doping this compound with europium and dysprosium results in the formation of long-persistent luminescent phosphors .
Aplicaciones Científicas De Investigación
Strontium lanthanum aluminate has a wide range of scientific research applications:
Biology and Medicine: The compound’s luminescent properties make it useful in medical imaging and stress sensing.
Mecanismo De Acción
The mechanism by which strontium lanthanum aluminate exerts its effects is primarily related to its perovskite structure and the presence of dopants. The compound’s luminescent properties are due to the excitation and subsequent emission of light by the dopant ions (e.g., europium and dysprosium) within the crystal lattice . The molecular targets and pathways involved include the interaction of these dopant ions with the surrounding lattice, leading to the emission of light.
Comparación Con Compuestos Similares
Lanthanum aluminate (LaAlO3): Similar to strontium lanthanum aluminate, lanthanum aluminate is used as a substrate for the growth of thin films.
Strontium aluminate (SrAl2O4): This compound is known for its long-persistent luminescence when doped with rare earth elements.
Lanthanum strontium aluminium tantalate (LSAT): LSAT is another perovskite oxide used as a substrate for thin film growth.
Uniqueness: this compound stands out due to its combination of optical transparency, chemical stability, and luminescent properties. The ability to tailor its properties through doping makes it a versatile material for various applications in research and industry.
Propiedades
Fórmula molecular |
AlH6LaO4Sr |
|---|---|
Peso molecular |
323.55 g/mol |
InChI |
InChI=1S/Al.La.3H2O.O.Sr/h;;3*1H2;; |
Clave InChI |
JEWGVZSPCHFGRZ-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O=[Sr].[Al].[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13773020.png)
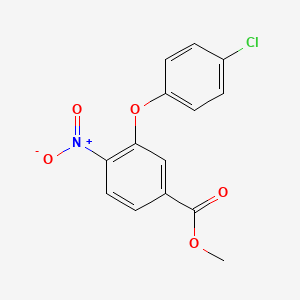
![N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide](/img/structure/B13773024.png)
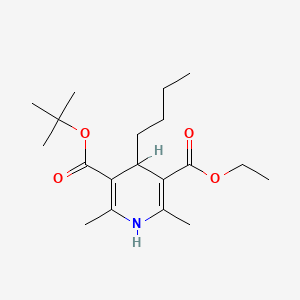
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)
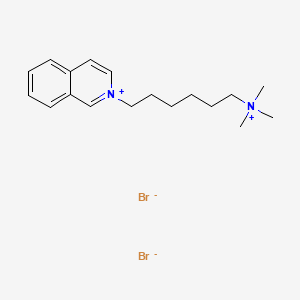
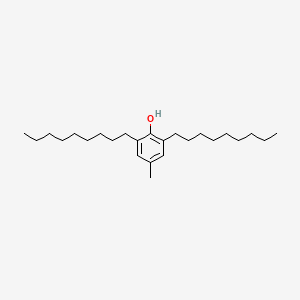
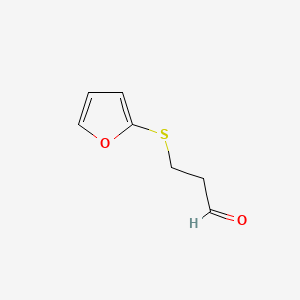
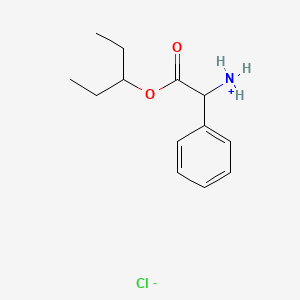
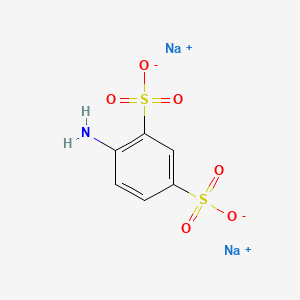
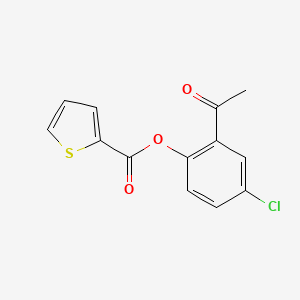
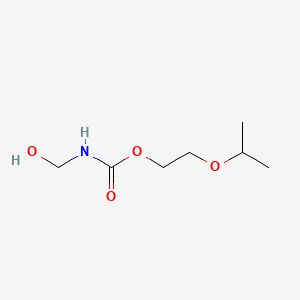
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
